Product packaging for Z-Arg-OH.HBr(Cat. No.:CAS No. 73496-41-0)

Z-Arg-OH.HBr

Cat. No.: B3152379
CAS No.: 73496-41-0
M. Wt: 389.24 g/mol
InChI Key: WZPJZYZTTBHEDE-MERQFXBCSA-N
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Description

Contextualization of Protected Arginine Derivatives in Organic Synthesis

In modern organic synthesis, particularly in the construction of peptides, protecting groups are indispensable tools. highfine.com The synthesis of a peptide bond requires the formation of an amide linkage between the carboxyl group of one amino acid and the amino group of another. Without protecting groups, a mixture of amino acids would react uncontrollably, leading to a random assortment of polymers instead of the desired peptide sequence. masterorganicchemistry.com To achieve a specific sequence, the alpha-amino group of the incoming amino acid must be temporarily blocked, or "protected," to ensure it does not react with itself, allowing only its carboxyl group to react with the free amino group of the growing peptide chain. thermofisher.com

Role of Hydrobromide Salt in the Chemical Profile of Protected L-Arginine

Amino acids and their derivatives are zwitterionic molecules, possessing both acidic (carboxyl) and basic (amino) functional groups. researchgate.net This can lead to variable or poor solubility in common organic solvents used for synthesis. The conversion of a protected amino acid into a salt, such as a hydrobromide or hydrochloride, is a common strategy to improve its physicochemical properties. mdpi.comnih.gov

The formation of the hydrobromide salt of Z-Arg-OH serves several practical purposes in a laboratory setting. By protonating a basic site on the molecule, typically one of the nitrogen atoms in the guanidinium (B1211019) group, the salt form increases the compound's polarity. This can enhance its solubility in polar solvents and improve its handling characteristics. Furthermore, salt formation often leads to a more stable, crystalline solid compared to the free base or zwitterionic form. researchgate.net This improved stability is beneficial for storage, and the crystallinity aids in purification and ensures the material is of high purity for subsequent synthetic steps.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21BrN4O4 B3152379 Z-Arg-OH.HBr CAS No. 73496-41-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.BrH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPJZYZTTBHEDE-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Z Arg Oh.hbr

Synthesis of Z-Arg-OH.HBr and Related Protected Arginine Derivatives

The synthesis of protected arginine derivatives, including those ultimately leading to this compound, involves the careful management of arginine's reactive functional groups: the α-amino group and the highly basic guanidino group.

Strategic α-Amino and Guanidino Group Protection for L-Arginine

L-arginine possesses a highly basic guanidino group, which is prone to side reactions during peptide synthesis, such as acylation or unwanted protonation states. Therefore, both the α-amino group and the guanidino group typically require protection peptide.com.

α-Amino Group Protection: The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the α-amino function of amino acids. It is introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Z-Cl) under alkaline conditions wikipedia.org. This carbamate (B1207046) linkage is stable under various reaction conditions but can be selectively removed later in the synthesis masterorganicchemistry.com.

Solution-Phase Synthesis Approaches: Reaction Conditions and Alkaline Environments

The synthesis of Z-Arg-OH is commonly performed in solution phase peptide.combeilstein-journals.orgsigmaaldrich.com. A representative method involves reacting L-arginine (often as its hydrochloride salt) with benzyl chloroformate (Z-Cl) in an aqueous-alkaline medium . The alkaline environment, typically maintained at a pH between 9 and 10 using bases like sodium hydroxide (B78521) or sodium carbonate, is crucial for deprotonating the α-amino group, rendering it nucleophilic enough to react with the Z-Cl wikipedia.org.

The reaction yields Nα-benzyloxycarbonyl-L-arginine (Z-Arg-OH). This free acid can then be converted into its hydrochloride or hydrobromide salt by treatment with the corresponding acid (HCl or HBr) in a solvent like methanol (B129727), followed by precipitation with an ether solvent thieme-connect.de. While Z-Arg-OH.HCl is frequently prepared, the hydrobromide salt, this compound, is typically obtained as a consequence of deprotection steps involving hydrogen bromide.

Table 1: Common Protecting Groups for L-Arginine

Functional GroupProtecting GroupCommon Reagent for IntroductionTypical Removal Method(s)Reference(s)
α-AminoBenzyloxycarbonyl (Z/Cbz)Benzyl chloroformate (Z-Cl)Catalytic hydrogenation, Acidolysis (HBr) wikipedia.orgmasterorganicchemistry.comhighfine.com
GuanidinoTosyl (Tos)p-Toluenesulfonyl chlorideSodium/liquid ammonia peptide.com
GuanidinoNitro (NO2)Nitrating agentsCatalytic hydrogenation, Stannous chloride peptide.comontosight.ai
GuanidinoBenzyloxycarbonyl (Z)Benzyl chloroformate (Z-Cl)Catalytic hydrogenation, Acidolysis (HBr) thieme-connect.degoogle.com

Adaptations for Solid-Phase Peptide Synthesis Strategies

While the benzyloxycarbonyl (Z) group is historically significant in solution-phase peptide synthesis, its application in standard solid-phase peptide synthesis (SPPS) is less common compared to the Fmoc (9-fluorenylmethoxycarbonyl) group peptide.com. This is primarily due to the harsher conditions (strong acids or hydrogenation) required for Z-group removal, which can sometimes affect the peptide-resin linkage or other side-chain protecting groups peptide.com.

However, Z-protected arginine derivatives, such as Z-Arg(Pbf)-OH or Z-Arg(Tos)-OH, are utilized in specific SPPS strategies or in solution-phase synthesis that may be adapted for solid supports peptide.com. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a common orthogonal protecting group for the arginine guanidino moiety in Fmoc-based SPPS, and Z-protected arginine can be incorporated into sequences that are later cleaved and deprotected under conditions compatible with the Z group .

Deprotection Strategies for the Benzyloxycarbonyl (Z) Group in Protected Arginine Systems

The removal of the Z group is a critical step in peptide synthesis, liberating the free amine to participate in further coupling reactions or to form the final peptide product. Two primary methods are employed: catalytic hydrogenation and acidolysis.

Catalytic Hydrogenation Protocols for Z-Group Removal

Catalytic hydrogenation is the most common and mildest method for cleaving the Z group wikipedia.orgmasterorganicchemistry.comhighfine.com. This process typically involves using hydrogen gas (H2) in the presence of a palladium catalyst, such as palladium on charcoal (Pd/C), palladium hydroxide on charcoal (Pd(OH)2/C), or palladium black beilstein-journals.orghighfine.comcapes.gov.brtcichemicals.comrsc.orgthieme-connect.de. The reaction is usually carried out in solvents like methanol, ethanol, or ethyl acetate (B1210297) at room temperature and atmospheric pressure highfine.comcapes.gov.br.

Alternatively, transfer hydrogenation can be employed, using hydrogen donors such as cyclohexene, 1,4-cyclohexadiene, ammonium (B1175870) formate (B1220265), or formic acid, which avoids the need for a hydrogen gas cylinder highfine.comrsc.org. This method is also effective for removing the Z group and can sometimes be faster than direct hydrogenation rsc.org. The Z group cleavage via hydrogenation yields the free amine, which is typically isolated as a salt (e.g., hydrochloride or acetate) if an acidic workup is performed.

Table 2: Deprotection Methods for the Benzyloxycarbonyl (Z) Group

Deprotection MethodReagents/ConditionsAdvantagesDisadvantagesReference(s)
Catalytic HydrogenationH2, Pd/C (or Pd(OH)2/C, Pd black) in MeOH, EtOH, EtOAcMild, selective, neutral pH, high yields, widely applicableRequires specialized equipment for H2 gas; catalyst can be poisoned by sulfur/halogens. wikipedia.orgmasterorganicchemistry.comhighfine.comcapes.gov.brtcichemicals.comrsc.orgthieme-connect.de
Transfer HydrogenationH-donor (e.g., cyclohexene, ammonium formate), Pd/CAvoids H2 gas cylinder, user-friendlySimilar catalyst considerations as direct hydrogenation. highfine.comrsc.org
AcidolysisHBr in acetic acid (HBr/AcOH), TFA, TMSI, strong Lewis acidsEffective when hydrogenation is not feasible (e.g., presence of olefins)Can be harsh; may affect other acid-labile protecting groups or peptide bonds. peptide.comwikipedia.orghighfine.comfujifilm.comrsc.org

Acidolysis with Hydrogen Bromide (HBr) and Related Reagents

Acidolysis offers an alternative method for Z-group removal, particularly when catalytic hydrogenation is incompatible with other functional groups present in the molecule, such as olefins or sulfur-containing residues that can poison the palladium catalyst highfine.com. Strong acids like hydrogen bromide (HBr) in acetic acid (HBr/AcOH) are commonly used for this purpose peptide.comwikipedia.orghighfine.comfujifilm.com. Trifluoroacetic acid (TFA) or trimethylsilyl (B98337) iodide (TMSI) can also be employed highfine.com.

During acidolytic deprotection with HBr, the liberated benzyl carbocation can react with nucleophiles. The process typically results in the formation of the hydrobromide salt of the deprotected amine. For instance, when Z-protected arginine derivatives are deprotected using HBr, the resulting product is often isolated as the hydrobromide salt, such as H-Arg-OH.HBr thieme-connect.de. The conversion of Z-Arg-OH to its HBr salt can also be achieved by treating the free acid with an equivalent amount of HBr in a suitable solvent, followed by precipitation thieme-connect.de. This method is effective for generating the hydrobromide salt directly.

Chemical Reactions of the Z-Arg-OH Scaffold

The Z-Arg-OH scaffold offers several sites for chemical transformation, primarily involving the guanidine (B92328) moiety, the carbobenzyloxy (Z) group, and potentially the carboxylic acid group.

The guanidine group of arginine is a highly basic and nucleophilic functional group that can undergo various chemical modifications, including oxidation. While the Z group protects the α-amino group, the guanidine moiety in Z-Arg-OH can be targeted for specific oxidative reactions. Reagents such as potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) have been historically used for the oxidation of guanidine groups in arginine derivatives, leading to various oxidized products . More contemporary research explores selective carbonylation of arginine residues, converting them to glutamate-5-semialdehyde, often employing specialized reagents like 9,10-phenanthrenequinone, particularly in the context of protein modification acs.org. The reactivity of the guanidine group is also relevant in biological contexts, such as nitric oxide synthesis, where it undergoes oxidation nih.gov.

The carbobenzyloxy (Z) group is characteristically removed by catalytic hydrogenation. This process typically involves reacting the Z-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd-C) researchgate.net. The reaction cleaves the Z group, yielding the free amine (in this case, L-arginine), toluene (B28343), and carbon dioxide. This method is highly effective and is considered mild, making it compatible with many other functional groups and protecting groups that are resistant to reduction. For example, in the synthesis of complex peptides, hydrogenolysis is often employed to deprotect the N-terminus while leaving acid-labile side-chain protecting groups intact researchgate.netgoogle.com. The hydrobromide salt form of Z-Arg-OH does not typically interfere with this deprotection method.

While the α-amino group of Z-Arg-OH is protected by the Z group, the term "derivatization at the amino group" typically refers to reactions that occur after the Z group has been removed, or modifications to the Z group itself that indirectly influence the amino group's potential reactivity. Once the Z group is cleaved via hydrogenolysis, the resulting free α-amino group of arginine is available for a wide range of substitution and derivatization reactions. These include acylation to form amides (using acid chlorides or anhydrides), alkylation, or coupling reactions in peptide synthesis . For instance, after Z-group removal, the free amine can be coupled with another activated amino acid to extend a peptide chain peptide.compeptide.com. Furthermore, research into orthogonal protection strategies explores methods where the deprotected amine can be immediately converted into a salt (e.g., ammonium salt) under acidic hydrogenation conditions, preventing its nucleophilic participation in undesired side reactions with other reactive moieties in the molecule acs.orgnih.gov.

Z Arg Oh.hbr in Peptide and Protein Chemistry

Role of Z-Arg-OH.HBr as a Fundamental Building Block in Peptide Synthesis

This compound serves as a crucial building block in the methodical construction of peptides. xindaobiotech.com The primary function of the Z-group is to act as a temporary shield for the α-amino group of arginine. peptide.com This protection is a cornerstone of modern peptide synthesis, preventing the highly reactive amino group from engaging in unwanted side reactions during the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. peptide.commdpi.com The Z-group was one of the first "modern" protecting groups developed for peptide synthesis, valued for being easily introduced, stable under various reaction conditions, and cleanly removable when no longer needed. researchgate.net Its stability under the mildly basic conditions used to remove other protecting groups like Fmoc, and its tolerance of acidic conditions, makes it a valuable component of orthogonal protection strategies in complex syntheses. nih.govacs.org

Table 1: Comparison of Common α-Amino Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Cleavage Conditions Key Characteristics Primary Application
Benzyloxycarbonyl Z or Cbz Catalytic Hydrogenation (e.g., H₂/Pd), strong acid (e.g., HBr/AcOH) Acid-stable, base-stable. peptide.com Solution-phase synthesis. peptide.com
9-Fluorenylmethoxycarbonyl Fmoc Mildly basic (e.g., Piperidine). nih.gov Base-labile, acid-stable. nih.govacs.org Solid-phase peptide synthesis (SPPS). peptide.com
tert-Butyloxycarbonyl Boc Moderate to strong acid (e.g., TFA). peptide.com Acid-labile. Solid-phase and solution-phase synthesis. peptide.com

The essence of peptide synthesis lies in the sequential and controlled addition of amino acids to a growing chain. This compound facilitates this by ensuring that only the intended carboxyl and amino groups react. With the α-amino group of arginine masked by the Z-group, its carboxyl group can be activated and coupled to the free amino group of another residue without the risk of self-polymerization. peptide.commdpi.com Once the desired peptide bond is formed, the Z-group can be selectively removed—typically via catalytic hydrogenation—to reveal the α-amino group, which is then ready to participate in the next coupling step. This process of protection, coupling, and deprotection allows for the precise elongation of the peptide chain and the modification of specific functional groups as needed. The use of such protecting groups is mandatory for the construction of these polyfunctional molecules. researchgate.net

This compound and related Z-protected arginine derivatives are instrumental in synthesizing a wide array of arginine-containing peptides for research and pharmaceutical development. nih.gov Arginine residues are frequently critical components of bioactive peptides, influencing their structure, function, and interaction with biological targets. mdpi.com For example, Z-Arg(Boc₂)–OH, a derivative with additional protection on the guanidino side chain, has been used in the solution-phase synthesis of Z-Arg-Lys-AOMK, an inhibitor of the enzyme cathepsin B. nih.govacs.org Furthermore, other derivatives like Z-Arg(Tos)-OH have been employed in the synthesis of dipeptides to study side reactions, while new tris-alkoxycarbonyl arginine derivatives have been developed to improve the purity of synthesized dermorphin (B549996) fragments. nih.govnih.gov The ability to incorporate arginine precisely into a peptide sequence is vital for creating custom peptides used in drug development, molecular imaging, and biophysical studies. xindaobiotech.com

Utilization in Solution-Phase Peptide Synthesis Strategies

The benzyloxycarbonyl (Z) group has been extensively utilized in classical solution-phase peptide synthesis. peptide.comsigmaaldrich.com In this strategy, the peptide is synthesized sequentially in a homogenous solution, with purification of the intermediate peptide product after each coupling step. The stability of the Z-group to a range of reaction conditions, except for catalytic hydrogenation or strong acids like HBr in acetic acid, makes it well-suited for this approach. peptide.com Researchers have employed Z-Arg-OH and its derivatives in solution-phase strategies to construct complex peptides. nih.gov For instance, an improved synthesis of the peptide derivative Z-Arg-Lys-AOMK utilized a solution-phase approach where Z-Arg(Boc₂)–OH was coupled in high yield to the deprotected amine of a lysine-containing fragment. nih.gov This methodology remains a powerful tool, particularly for large-scale synthesis or when specific purification of intermediates is required.

Contributions to Solid-Phase Peptide Synthesis Methodologies

While the Z-group is most famously associated with solution-phase synthesis, its principles have influenced and found niche applications in solid-phase peptide synthesis (SPPS). peptide.com In SPPS, the peptide is assembled on a solid resin support, which simplifies the purification process. google.com The dominant strategies in modern SPPS use the Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups for α-amino protection due to their convenient cleavage conditions. peptide.com The Z-group has seen less widespread use in standard SPPS protocols because its removal by catalytic hydrogenation can be difficult to perform on a solid support and the alternative, strong acid cleavage, can cleave the peptide from the resin prematurely depending on the linker used. peptide.com However, the concept of orthogonal protection, where different protecting groups can be removed independently, is central to SPPS, a concept pioneered by the development of groups like Z. researchgate.net In specific applications, Z-protected amino acids are used in SPPS, for instance, Fmoc-Lys(Z)-OH can be used to selectively modify lysine (B10760008) residues on the resin. peptide.com

Investigations into Peptide Bond Formation and Coupling Chemistry

The formation of the peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group. mdpi.com this compound, like other N-protected amino acids, is coupled to the N-terminal amine of a growing peptide chain using coupling reagents. These reagents react with the carboxyl group to form a highly reactive intermediate, such as an active ester or an acylisourea, which is then readily attacked by the amine. mdpi.combachem.com

Common coupling reagents used in both solution- and solid-phase synthesis include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and phosphonium (B103445) or aminium salts like HBTU and PyBOP. acs.orgbachem.com These are often used with additives like HOBt (Hydroxybenzotriazole) to improve coupling efficiency and suppress side reactions. acs.orgbachem.com

Table 2: Common Coupling Reagents and Additives

Reagent/Additive Full Name Class Function
DCC N,N'-Dicyclohexylcarbodiimide Carbodiimide Activates carboxyl group. bachem.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Aminium Salt Activates carboxyl group, high coupling rates. acs.orgbachem.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Phosphonium Salt Activates carboxyl group, high coupling rates. bachem.com
HOBt Hydroxybenzotriazole Additive Suppresses racemization and side reactions, improves efficiency. acs.orgbachem.com

A significant challenge in the synthesis of arginine-containing peptides is the potential for side reactions. One notable side reaction is the formation of a δ-lactam, where the activated carboxyl group is intramolecularly attacked by a nitrogen atom of the arginine guanidino side chain. researchgate.netnih.gov Studies using derivatives like Z-Arg(Tos)-OH have shown that the extent of lactam formation can be significant depending on the coupling method and the protecting groups used. nih.gov This underscores the importance of carefully selecting coupling conditions and side-chain protection strategies when working with arginine. nih.gov

Impact on Peptide and Protein Structural Studies (e.g., stabilization of model dipeptides)

Beyond its role in synthesis, Z-Arg-OH has served as a valuable model compound for fundamental investigations into peptide structure and the forces that govern protein folding. Theoretical and experimental studies have used Z-Arg-OH to explore the interplay between conventional hydrogen bonds and dispersion interactions in stabilizing peptide conformations. researchgate.netrsc.orgacs.orgnih.gov

Early studies using gas-phase spectroscopy combined with density functional theory (DFT) calculations on Z-Arg-OH identified conformations where dispersion forces played a significant role in stabilization. acs.orgnih.gov However, subsequent, more advanced theoretical studies challenged this view, suggesting that for a small peptide like Z-Arg-OH, conventional hydrogen bonds are still the dominant stabilizing force, leading to more stretched-out structures rather than folded ones. researchgate.netrsc.org These investigations, which simulate infrared and X-ray absorption spectra to compare with experimental data, provide deep insights into the non-covalent interactions that dictate the three-dimensional structure and, consequently, the function of larger peptides and proteins. researchgate.netrsc.org The ability of arginine itself to stabilize proteins and prevent aggregation further highlights the importance of understanding the behavior of its derivatives in structural contexts. researchgate.netfrontiersin.org

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Protected Arginine

Spectroscopic methods are indispensable for confirming the chemical structure of Z-Arg-OH.HBr, verifying the presence of the benzyloxycarbonyl (Z) protecting group, and ensuring the integrity of the arginine side chain.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of molecules, providing unequivocal confirmation of their elemental composition. For protected amino acids like Z-Arg-OH, soft ionization techniques are essential to prevent fragmentation and preserve the molecular ion for analysis.

Electrospray Ionization (ESI) is a widely used soft ionization technique suitable for analyzing polar and thermally labile molecules such as protected amino acids and peptides. libretexts.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a heated capillary at a high potential, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. This method is particularly advantageous as it typically produces protonated molecules (e.g., [M+H]⁺), allowing for the accurate determination of the molecular weight. libretexts.org

Chemical Ionization (CI) is another soft ionization method where the analyte is ionized through reactions with a reagent gas plasma. libretexts.org This technique results in less fragmentation compared to hard ionization methods like electron impact (EI), making it suitable for the analysis of protected amino acids. Atmospheric Pressure Chemical Ionization (APCI) is a related technique particularly useful for less polar molecules. libretexts.org

The application of these techniques allows for the verification of the molecular formula of Z-Arg-OH (C₁₄H₂₀N₄O₄) by comparing the experimentally measured mass-to-charge ratio (m/z) with the calculated theoretical mass. nih.gov

Table 1: Key Ionization Techniques for Protected Arginine Analysis

Ionization TechniquePrincipleSuitability for this compound
Electrospray Ionization (ESI)Formation of gas-phase ions from a solution by spraying through a high-voltage capillary.High, as it is a soft technique suitable for polar and thermally labile molecules, yielding intact molecular ions. libretexts.org
Chemical Ionization (CI)Ionization through reaction with a reagent gas plasma.Moderate to High, as it is a soft technique that minimizes fragmentation. libretexts.org
Atmospheric Pressure Chemical Ionization (APCI)Ionization of a neutral spray by corona discharge.Suitable, particularly for less polar derivatives. libretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the structure of this compound.

¹H NMR spectroscopy provides detailed information about the number and types of protons in a molecule and their connectivity. For Z-Arg-OH, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzyloxycarbonyl group, the protons of the arginine backbone (α-CH, β-CH₂, γ-CH₂, δ-CH₂), and the protons of the guanidinium (B1211019) group. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of Z-Arg-OH would show distinct signals for the carbonyl carbons (from the carboxylic acid and the carbamate), the aromatic carbons, and the aliphatic carbons of the arginine side chain. chemicalbook.com Advanced NMR techniques can also be used to study the ionization state of the arginine side chain in solution. nih.gov The development of novel pulse sequences in NMR allows for high-resolution correlation spectra of the functional guanidinium group, which is often challenging to study due to molecular motions. ucl.ac.uk

Table 2: Expected ¹H NMR Chemical Shifts for Z-Arg-OH

Proton TypeExpected Chemical Shift (ppm)
Aromatic Protons (C₆H₅)~7.3
Benzylic Protons (CH₂-Ph)~5.1
α-Proton (α-CH)~4.2
δ-Protons (δ-CH₂)~3.2
β, γ-Protons (β, γ-CH₂)~1.6-1.9

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.

Key expected vibrational frequencies include:

O-H stretch of the carboxylic acid, which is typically a broad band.

N-H stretches from the amide and guanidinium groups.

C=O stretch of the carboxylic acid and the urethane (B1682113) carbonyl group.

C=C stretches of the aromatic ring from the benzyloxycarbonyl group.

N-H bending vibrations.

Fourier Transform Infrared (FTIR) spectroscopy is a modern variant of IR spectroscopy that provides higher resolution and sensitivity. thermofisher.com It can be used to study the hydrogen bonding interactions that play a crucial role in the self-assembly of protected amino acids. acs.org The amide I band (primarily from the C=O stretching of the amide group) and the amide II band (from N-H bending) are particularly sensitive to the secondary structure of peptides and can provide conformational information. longdom.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic Acid (O-H)Stretching3300 - 2500 (broad)
Amine/Amide (N-H)Stretching3400 - 3200
Carbonyl (C=O)Stretching1760 - 1690
Aromatic Ring (C=C)Stretching1600 - 1450

Chromatographic Methods for Purification and Purity Assessment in Synthesis of this compound and Peptides

Chromatographic techniques are essential for the purification of this compound after its synthesis and for assessing its purity, as well as the purity of peptides synthesized using it. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for this purpose.

Reverse-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid (TFA). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of this compound can be determined by integrating the peak area of the main compound and any impurities in the chromatogram.

During solid-phase peptide synthesis, HPLC is used to monitor the progress of coupling reactions and to purify the final crude peptide product after cleavage from the resin. The use of protected amino acids like Z-Arg(NO₂)-OH in peptide synthesis can be monitored, and the final deprotected peptide analyzed for purity by HPLC. mdpi.com

X-ray Diffraction Studies of L-Arginine Salts for Structural Insights

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic structure of crystalline solids. For L-arginine and its salts, including hydrobromide salts, XRD provides valuable information about the crystal packing, intermolecular interactions (such as hydrogen bonding), and the conformation of the molecule in the solid state.

Single-crystal X-ray diffraction, when suitable crystals can be grown, provides the most detailed structural information. nih.govscirp.org However, for many compounds, including L-arginine, obtaining single crystals of sufficient quality can be challenging. sci-hub.se In such cases, powder X-ray diffraction (PXRD) can be used to determine the crystal structure. sci-hub.sersc.orgresearchgate.net PXRD has been successfully used to determine the crystal structure of L-arginine. rsc.orgresearchgate.net

The crystal structure of L-arginine has been determined to be in the monoclinic space group P2₁, with two molecules in the asymmetric unit. sci-hub.se Studies on various L-arginine salts provide insights into how different counter-ions affect the crystal packing and hydrogen bonding network. This information is crucial for understanding the solid-state properties of these compounds, such as solubility and stability. 3D electron diffraction (3D ED) is an emerging technique that can determine single-crystal structures from micro- and nanocrystals, complementing traditional X-ray crystallography methods. nih.gov

Table 4: Crystallographic Data for L-Arginine

ParameterValueSource
Crystal SystemMonoclinic sci-hub.se
Space GroupP2₁ sci-hub.se
Molecules per Asymmetric Unit (Z')2 sci-hub.se

Mechanistic and Theoretical Investigations of Z Arg Oh.hbr Systems

Reaction Mechanism Studies Related to Z-Arg-OH.HBr Synthesis and Deprotection

The synthesis of Nα-benzyloxycarbonyl-L-arginine hydrobromide (this compound) typically involves the protection of the α-amino group of L-arginine with a benzyloxycarbonyl (Z or Cbz) group. This process is commonly carried out by reacting arginine hydrochloride with benzyl (B1604629) chloroformate (Z-Cl) under alkaline conditions, maintaining a pH between 9 and 10 to ensure efficient protection of the amino group . The mechanism follows a nucleophilic acyl substitution pathway, where the α-amino group of arginine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This attack leads to the displacement of the chloride ion and the formation of a stable carbamate (B1207046) linkage, effectively protecting the α-amino group . Kinetic studies have indicated that this reaction is first-order with respect to both L-arginine and benzyl chloroformate, with an observed activation energy of approximately 45 kJ/mol .

Deprotection of the Z group, a crucial step in peptide synthesis, is most commonly achieved through catalytic hydrogenation. This process typically involves using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂) thieme-connect.de. Solvents like methanol (B129727) or ethyl acetate (B1210297) are often employed . Alternatively, transfer hydrogenation using hydrogen donors like cyclohexene, formic acid, or ammonium (B1175870) formate (B1220265) can also be effective for Z-group cleavage thieme-connect.de. These methods cleave the benzyloxycarbonyl group, regenerating the free amine and releasing toluene (B28343) and carbon dioxide. The hydrobromide salt form (HBr) is often obtained or maintained during these processes, contributing to the compound's stability and handling properties .

Computational Chemistry Approaches for Protected Arginine and Peptide Models

Computational chemistry plays a vital role in understanding the behavior of protected amino acids like this compound, offering insights into reaction pathways, conformational preferences, and thermodynamic stabilities.

Quantum Mechanical Simulations for Reaction Pathways and Energetics

Quantum Mechanical (QM) simulations, particularly Density Functional Theory (DFT) calculations, are instrumental in elucidating reaction mechanisms and determining energy barriers for chemical transformations involving protected arginine derivatives. These simulations can map out the potential energy surface for reactions such as the formation and cleavage of the Z-protecting group. For instance, studies on arginine zwitterions and their interactions with water molecules have utilized QM methods like B3LYP with basis sets such as 6-311+G(d,p) to calculate energies, geometries, and vibrational frequencies of various conformers and transition states nih.govacs.orgrsc.org. These calculations help in understanding the energetics of proton transfer processes and the relative stability of different tautomeric forms of arginine, which can influence reaction pathways during synthesis and deprotection rsc.orgresearchgate.net. QM calculations are also employed to benchmark the relative energies of different conformational structures, providing a foundation for understanding reaction dynamics nih.govacs.org.

Thermodynamic and Conformational Analysis of Arginine Zwitterions and Derivatives

The conformational landscape and thermodynamic stability of arginine and its derivatives, including protected forms, are key areas of investigation using computational methods. Studies have explored the conformational preferences of Z-Arg-OH in the gas phase using a combination of experimental techniques like IR-UV ion-dip spectroscopy and theoretical calculations, including DFT and molecular dynamics (MD) nih.govacs.orgacs.orgru.nl. These studies have identified multiple low-energy conformations stabilized by dispersion interactions and hydrogen bonding, with dispersion forces playing a significant role in stabilizing these structures nih.govacs.orgacs.org.

The intrinsic stability of arginine's zwitterionic form has also been a subject of theoretical inquiry. While arginine is known to exist predominantly in its canonical form in the gas phase, computational studies suggest that in the presence of a single water molecule, the zwitterionic form can be thermodynamically more stable due to the basicity of its guanidine (B92328) side chain rsc.orgacs.orgnih.gov. Calculations using methods like MP2 and DFT have been used to determine relative energies and conformational landscapes, providing insights into the factors governing the zwitterionic versus canonical equilibrium rsc.orgresearchgate.netacs.org. These analyses are crucial for understanding the behavior of arginine in various environments, from isolated molecules to solvated systems.

Molecular Dynamics Simulations and Substrate Positioning Insights

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of protected arginine and its interactions within larger systems, such as peptides or protein binding sites. By simulating the movement of atoms and molecules over time, MD provides insights into conformational changes, diffusion, and binding interactions. For example, MD simulations have been used in conjunction with experimental data to determine the conformational structures of Z-Arg-OH nih.govacs.orgacs.orgru.nl. These simulations help in generating low-energy structures that are then optimized and analyzed using QM methods.

Furthermore, MD simulations are valuable for understanding how arginine residues, or protected arginine derivatives, position themselves within complex biological environments or during chemical reactions. Studies on arginine-rich peptides interacting with membranes, or arginine residues in protein active sites, utilize MD to map out binding modes and potential energy surfaces nih.govmdpi.combiorxiv.orgnih.govacs.orgmdpi.commdpi.com. These simulations can reveal how specific interactions, such as hydrogen bonds and electrostatic forces, dictate the positioning of the arginine side chain, influencing reaction outcomes or molecular recognition. For instance, MD simulations have been used to study the interactions of arginine with DNA, revealing sequence-specific binding preferences mediated by electrostatic and steric factors biorxiv.org.

Theoretical Considerations for Protecting Group Stability and Selectivity

The benzyloxycarbonyl (Z or Cbz) group is widely used in peptide synthesis due to its favorable theoretical properties regarding stability and selectivity. Theoretically, the Z group is stable under a range of conditions encountered during peptide coupling reactions, including mildly acidic or basic environments, and is resistant to many nucleophiles and mild reducing agents wiley-vch.de. This stability ensures that the α-amino group remains protected throughout the synthetic process, preventing unwanted side reactions such as self-condensation or acylation of other functional groups.

The selectivity of the Z group is primarily demonstrated in its deprotection. While stable under many conditions, it can be selectively removed under specific, orthogonal conditions, most notably catalytic hydrogenation thieme-connect.de. This orthogonality is critical in peptide synthesis, allowing for the removal of the Z group without affecting other protecting groups (e.g., Boc, Fmoc, or side-chain protecting groups like Pbf or Tos) or the newly formed peptide bonds. The theoretical basis for this selectivity lies in the chemical nature of the carbamate linkage, which is readily cleaved by hydrogenolysis due to the lability of the C-O bond in the benzyloxy moiety upon catalytic reduction. This predictable and efficient cleavage mechanism makes the Z group a reliable choice for protecting the α-amino group of amino acids like arginine.


Applications of Z Arg Oh.hbr in Chemical Biology and Enzymology Research

Z-Arg-OH.HBr in Enzyme-Substrate Interaction Studies

The study of enzyme-substrate interactions is fundamental to understanding enzyme mechanisms, specificity, and inhibition. mdpi.com Z-Arg-OH is instrumental in this area, primarily because the arginine residue is a key recognition element for a class of proteases known as trypsin-like serine proteases and certain cysteine proteases, which cleave peptide bonds following a basic amino acid residue. mdpi.com The benzyloxycarbonyl (Z) group provides a stable, yet removable, protecting group for the α-amino group, allowing for the specific construction of peptide sequences used to probe enzyme active sites. bachem.com

Z-Arg-OH is a foundational component in the synthesis of chromogenic and fluorogenic substrates used in enzyme assays. chemimpex.com These synthetic substrates are designed to mimic the natural substrates of proteases. A common strategy involves linking a peptide sequence recognized by the enzyme to a reporter molecule, such as p-nitroaniline (pNA). tandfonline.com

A prominent example is Z-Arg-Arg-pNA, a substrate used to assay trypsin-like peptidases and cysteine peptidases like cathepsins. mdpi.comnih.gov In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond after the arginine residue, the chromophore p-nitroaniline is released. The amount of released pNA can be quantified by measuring the absorbance of light at 405 nm, providing a direct and continuous measure of enzyme activity. tandfonline.com

The design of such substrates is crucial for determining enzyme kinetics and specificity. For instance, studies comparing the hydrolysis rates of various synthetic substrates can reveal the enzyme's preferences for amino acids at different positions relative to the cleavage site. In one study, the substrate Z-Phe-Arg-pNA was found to be more efficiently hydrolyzed by a recombinant cathepsin L than Z-Arg-Arg-pNA, indicating a preference for Phenylalanine at the P2 position. mdpi.com The combination of different substrates, such as using Glp-Phe-Gln-pNA alongside Z-Arg-Arg-pNA, has been shown to allow for the differential determination of cathepsin L and cathepsin B activity in complex biological mixtures. nih.gov

Table 1: Examples of Z-Arginine Containing Peptidase Substrates and Their Target Enzymes
SubstrateTarget Enzyme ClassSpecific ExamplesDetection Method
Z-Arg-Arg-pNATrypsin-like Serine Proteases, Cysteine ProteasesTrypsin, Cathepsin B, Cathepsin L mdpi.comnih.govColorimetric (p-Nitroaniline release) tandfonline.com
Z-Phe-Arg-pNACysteine Proteases, Trypsin-like ProteasesCathepsin L, Trypsin mdpi.comColorimetric (p-Nitroaniline release) tandfonline.com
Z-Arg-Lys-AMCCysteine ProteasesCathepsin B nih.govFluorometric (AMC release)
Z-Phe-Arg-AMCCysteine and Serine ProteasesCathepsins, Trypsin-like enzymes nih.govFluorometric (AMC release)

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group in peptide synthesis due to its stability. Its removal is a critical step. While standard chemical deprotection often involves catalytic hydrogenation, which uses palladium on carbon and hydrogen gas, these conditions are not always compatible with biological systems or complex molecules.

Research has explored alternative methods, including enzymatic and bioorthogonal approaches for the cleavage of protecting groups. rsc.orgnih.gov Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov While the direct enzymatic removal of the Z-group itself is less common, the principles of enzymatic cleavage are central to the use of Z-protected peptides. The peptide bond is cleaved by the target enzyme, and subsequent analysis focuses on the products.

In the context of protecting group strategy, orthogonality is key. This means that one type of protecting group can be removed without affecting others. sigmaaldrich.com For example, in solid-phase peptide synthesis (SPPS), the Z-group can be used for side-chain protection in combination with other groups like Boc or Fmoc for the N-terminus. bachem.com The development of bioorthogonal deprotection strategies, such as the reduction of azides or cleavage of specific esters under mild, biologically compatible conditions, allows for the precise unmasking of functional groups within a peptide in a cellular environment. nih.govsigmaaldrich.com This enables the activation of a peptide or the attachment of a probe at a specific time and place, providing powerful tools for studying biological events.

Development of this compound-Containing Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, often by binding to a specific protein target. promega.com.au this compound is an essential scaffold for building chemical probes targeting arginine-recognizing enzymes, particularly proteases. These probes are often designed as activity-based probes (ABPs), which typically consist of three parts: a recognition element (e.g., a Z-Arg moiety), a reactive "warhead" that forms a covalent bond with the active site of the enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation. nih.gov

The design of these probes allows for the direct assessment of the functional state of enzymes within complex biological samples like cell lysates. For example, a probe might use Z-Arg-Lys as the recognition element, an AOMK (acyloxymethyl ketone) group as the warhead, and a fluorescent tag for visualization. nih.gov Such probes have been developed to show selectivity for specific enzymes, like cathepsin B, and even pH-dependent activity, allowing researchers to study enzyme function in different cellular compartments (e.g., the lysosome vs. the cytosol). nih.gov

Furthermore, research efforts focus on developing probes to study other arginine-related post-translational modifications, such as arginine methylation, which is catalyzed by protein arginine methyltransferases (PRMTs). rsc.org Chemical probes are being designed to understand the roles of these enzymes in health and disease. rsc.org

Contributions to Understanding Protein Dynamics and Intermolecular Interactions

Z-Arg-OH and its derivatives contribute significantly to the study of protein dynamics and intermolecular interactions. By acting as a ligand or an inhibitor that binds to a protein's active or allosteric site, these molecules can induce or stabilize specific protein conformations, which can then be studied using biophysical techniques like NMR spectroscopy or X-ray crystallography. nih.gov

The binding of a Z-Arg-containing inhibitor can provide a snapshot of the enzyme-inhibitor complex, revealing key intermolecular interactions such as hydrogen bonds, salt bridges, and hydrophobic interactions. nih.govplos.org For example, molecular docking studies of a Z-Arg-Lys-AOMK inhibitor with cathepsin B revealed a strong polar interaction between the P2 Arginine of the inhibitor and a glutamate (B1630785) residue (Glu245) in the enzyme's S2 binding pocket. nih.gov This type of detailed structural information is invaluable for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors.

Computational methods, including molecular dynamics simulations, complement these experimental approaches by modeling the entire binding pathway of a substrate or inhibitor to an enzyme. plos.org These studies can identify transient or metastable intermediate states, providing a more dynamic picture of the interaction and revealing "hotspots" on the binding pathway that can be exploited for drug design. plos.org

Broader Implications in Chemical Biology: Tools for Investigating Biological Phenomena

Chemical biology utilizes chemical tools and concepts to explore and manipulate biological processes. nih.goveuropa.eu this compound and the molecules derived from it are prime examples of such tools, enabling the investigation of a wide range of biological phenomena. nih.gov

These tools allow researchers to:

Profile Enzyme Activity: Using activity-based probes, scientists can profile the activity of entire enzyme families (e.g., cysteine cathepsins) in cells or tissues, providing insights into their roles in disease states like cancer or neurodegeneration. nih.gov

Visualize Biological Processes: Probes equipped with fluorescent tags enable the visualization of enzyme activity and localization within living cells using advanced microscopy techniques. nih.gov

Identify Drug Targets: By using Z-Arg-based inhibitors to modulate the activity of specific proteases, researchers can validate these enzymes as potential therapeutic targets for various diseases. promega.com.au

Study Post-Translational Modifications: The development of probes and tools to study arginine methylation is helping to unravel the complex regulatory networks governed by this modification. rsc.org

Future Research Directions and Methodological Advancements

Innovations in Z-Arg-OH.HBr Synthesis and Deprotection Methodologies

Future research in the synthesis of this compound will likely explore greener and more efficient routes. This includes the investigation of enzymatic synthesis methods, which can offer high specificity and milder reaction conditions, potentially reducing by-product formation and environmental impact thieme-connect.denih.govcapes.gov.br. Flow chemistry approaches are also anticipated to play a significant role, enabling continuous production, precise control over reaction parameters, and improved scalability .

For deprotection, the focus will be on developing milder and more orthogonal methods that are compatible with increasingly complex peptide structures and sensitive functional groups. While catalytic hydrogenation remains a standard for Z-group removal, research into alternative, milder deprotection reagents or enzymatic cleavage strategies could offer advantages in specific synthetic contexts thieme-connect.denih.gov. The development of new protecting groups that offer similar stability to Z but with even simpler or more selective removal will also be a key area.

Advancements in Analytical Technologies for Complex Arginine and Peptide Derivatives

The accurate characterization of this compound and its incorporation into peptides is paramount. Advancements in analytical technologies will continue to refine purity assessment and structural elucidation. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is already indispensable for identifying and quantifying peptides and their modifications nih.govnih.govshimadzu.comnih.govjove.comwaters.comresearchgate.netresearchgate.netsigmaaldrich.com. Future developments will likely focus on improving sensitivity for trace impurity detection and enhancing the speed of analysis for high-throughput screening.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offers robust methods for purity determination and structural confirmation of amino acid derivatives ijpsonline.comnih.govnih.govdntb.gov.ua. Innovations in NMR technology, such as higher field strengths and improved probe technologies, will further enhance its utility in characterizing complex peptide intermediates. Furthermore, advancements in chiral chromatography, utilizing novel chiral stationary phases, are crucial for ensuring the enantiomeric purity of protected amino acids like this compound, which is critical for peptide synthesis sigmaaldrich.comphenomenex.comtandfonline.comchromatographytoday.com. Real-time monitoring of peptide synthesis using techniques like refractive index (RI) measurement is also emerging as a valuable tool for process optimization and quality control schmidt-haensch.comcsic.esacs.orgactivotec.coms4science.atamazonaws.comresearchgate.net.

Integration of Advanced Computational Modeling for Predicting Reactivity and Biological Function

Computational chemistry and bioinformatics are increasingly vital for understanding and predicting the behavior of amino acids and peptides. Molecular dynamics (MD) simulations can provide detailed insights into the interactions of arginine side chains, including their behavior in aqueous solutions and at interfaces, which can inform the design of peptides with specific properties acs.orgescholarship.orgpnas.orgnih.govnih.gov.

Machine learning and deep learning approaches are being developed to predict peptide synthesis outcomes, such as coupling efficiency, deprotection success, and aggregation propensity amazonaws.comresearchgate.netnih.govacs.orgchemrxiv.org. These models, trained on large datasets of synthesis parameters and analytical results, hold the promise of optimizing synthetic routes, reducing experimental trial-and-error, and enabling the design of novel peptide sequences with desired characteristics. Furthermore, computational modeling can be applied to predict the reactivity of protected arginine derivatives under various conditions and to explore potential biological functions of arginine-containing scaffolds, guiding experimental design in chemical biology acs.org.

Exploration of Novel Chemical Biology Applications Utilizing this compound Scaffolds

This compound, as a protected arginine building block, serves as a versatile scaffold for constructing peptides with tailored functionalities. Future research will likely explore novel applications in chemical biology, leveraging the unique properties of the arginine side chain.

Arginine Bioconjugation: The selective modification of arginine residues in peptides and proteins is an active area of research. Novel reagents and methodologies are being developed for site-specific arginine bioconjugation, enabling the attachment of labels, drugs, or other functional moieties papyrusbio.comacs.orgacs.orgresearchgate.net. These advancements are critical for creating peptide-based probes, diagnostic agents, and targeted therapeutics. For instance, the development of arginine-selective bioconjugation reagents for ¹⁸F-labeling of proteins is a promising avenue for PET imaging acs.org.

Peptide-Based Drug Delivery Systems: Protected amino acids, including arginine derivatives, are increasingly being incorporated into advanced drug delivery systems. These can include peptide-based nanoparticles, hydrogels, and liposomes, which offer improved drug stability, targeted delivery, and controlled release researchgate.netijpsonline.comrsc.orgnih.gov. The cationic nature of arginine, for example, can be exploited for gene delivery or for enhancing interactions with cellular membranes. This compound can serve as a fundamental unit in the synthesis of such functionalized peptide scaffolds.

Peptide Scaffolds for Biomaterials: Arginine-rich sequences are known for their ability to self-assemble and interact with biological matrices. Future research may involve using this compound to synthesize peptide scaffolds for tissue engineering or biomaterial development, leveraging arginine's role in cell adhesion and wound healing papyrusbio.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.